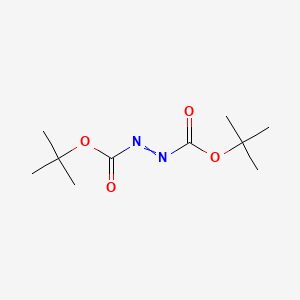

Di-tert-butyl azodicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSQWQOAUQFORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306310 | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-50-8 | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Application of Di-tert-butyl Azodicarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is a versatile and widely utilized reagent in modern organic synthesis. Valued for its efficacy in a range of chemical transformations, it is a key tool in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the synthesis of DBAD, a detailed examination of its reaction mechanism, and a comprehensive overview of its diverse applications in synthetic chemistry. As a stable, crystalline solid, DBAD offers significant advantages in handling and safety over its liquid analogue, diethyl azodicarboxylate (DEAD), making it a preferred choice in many laboratory and industrial settings.[1]

Synthesis of this compound (DBAD)

The synthesis of DBAD is typically achieved through a two-step process, commencing with the formation of a hydrazine precursor, di-tert-butyl hydrazodiformate, which is subsequently oxidized to the final azo compound.

Part 1: Synthesis of Di-tert-butyl Hydrazodiformate

The precursor, di-tert-butyl hydrazodiformate, can be synthesized via several routes. A common and reliable method involves the reaction of tert-butyl carbazate. Tert-butyl carbazate itself is readily prepared from the reaction of hydrazine hydrate with di-tert-butyl dicarbonate.[2]

This procedure outlines the synthesis of tert-butyl carbazate, a key starting material.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve hydrazine hydrate in a suitable solvent such as isopropanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Di-tert-butyl dicarbonate: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled hydrazine hydrate solution.

-

Reaction: Stir the reaction mixture at 0 °C for several hours.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or distillation to yield pure tert-butyl carbazate.

A well-established method for the synthesis of the di-tert-butyl hydrazodiformate precursor involves the reaction of tert-butyl carbazate with tert-butyl azidoformate.[3][4]

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl carbazate and tert-butyl azidoformate in pyridine.

-

Reaction: Allow the solution to stand at room temperature for an extended period (e.g., one week).

-

Precipitation: Dilute the reaction mixture with water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and air-dry to obtain di-tert-butyl hydrazodiformate.

An alternative, more direct laboratory preparation involves the reaction of tert-butyl carbazate with a source of the tert-butoxycarbonyl (Boc) group, such as di-tert-butyl dicarbonate, under basic conditions.

Part 2: Oxidation of Di-tert-butyl Hydrazodiformate to this compound

The final step in the synthesis of DBAD is the oxidation of the di-tert-butyl hydrazodiformate precursor. A common and effective method utilizes N-bromosuccinimide (NBS) in the presence of pyridine.[3]

-

Reaction Setup: Dissolve di-tert-butyl hydrazodiformate in dichloromethane in an Erlenmeyer flask. Add pyridine to the solution.

-

Addition of NBS: While cooling the flask with tap water, add N-bromosuccinimide portion-wise with swirling.

-

Reaction: Allow the reaction mixture to stand at room temperature for a short period.

-

Work-up: Wash the reaction mixture with water and then with a dilute sodium hydroxide solution.

-

Isolation and Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude DBAD. The product can be purified by recrystallization from a mixture of petroleum ether and ligroin to afford bright yellow crystals of this compound.[3]

A greener alternative for this oxidation is the use of a copper-catalyzed aerobic oxidation, which employs molecular oxygen as the terminal oxidant.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound (DBAD).

Reaction Mechanism: Oxidation of Di-tert-butyl Hydrazodiformate

The oxidation of di-tert-butyl hydrazodiformate with N-bromosuccinimide (NBS) and pyridine proceeds through a proposed mechanism involving the formation of a brominated intermediate.

-

Activation of NBS: Pyridine, acting as a base, can interact with NBS, making the bromine atom more electrophilic.

-

Nucleophilic Attack: One of the nitrogen atoms of the di-tert-butyl hydrazodiformate acts as a nucleophile and attacks the electrophilic bromine of the activated NBS.

-

Elimination: A proton is abstracted from the nitrogen atom that formed the N-Br bond, leading to the formation of an N-bromo intermediate.

-

Second Deprotonation and Elimination: A second equivalent of base (pyridine) removes the remaining proton on the other nitrogen atom. This is followed by the elimination of a bromide ion and the formation of the nitrogen-nitrogen double bond, yielding this compound.[5]

Mechanism Diagram

Caption: Proposed mechanism for the oxidation of di-tert-butyl hydrazodiformate to DBAD.

Applications of this compound in Organic Synthesis

DBAD is a cornerstone reagent in a multitude of organic transformations, prized for its ability to participate in reactions under mild conditions.

The Mitsunobu Reaction

The most prominent application of DBAD is in the Mitsunobu reaction, a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[5][6] In this reaction, DBAD, in combination with a phosphine (typically triphenylphosphine), activates the alcohol for nucleophilic substitution.

Key Features of DBAD in the Mitsunobu Reaction:

-

Mild Conditions: The reaction proceeds at or below room temperature, making it suitable for sensitive substrates.

-

Stereochemical Inversion: The reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of configuration at the alcohol's stereocenter.

-

Broad Substrate Scope: A wide range of nucleophiles can be employed, including carboxylic acids (to form esters), phenols (to form ethers), imides, and azides.

α-Amination of Carbonyl Compounds

DBAD serves as an effective electrophilic aminating agent for the α-amination of carbonyl compounds, providing a direct route to α-amino ketones, esters, and other derivatives.[6] This transformation is of significant interest in the synthesis of amino acids and other biologically active molecules.

Diels-Alder and Ene Reactions

As an electron-deficient dienophile and enophile, DBAD readily participates in [4+2] cycloaddition (Diels-Alder) and ene reactions.[7][8] These reactions are valuable for the construction of six-membered rings and for the functionalization of alkenes with allylic hydrogens, respectively.

Synthesis of Nitrogen-Containing Heterocycles

DBAD is a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds.[1][6][9] Its ability to act as a dienophile in hetero-Diels-Alder reactions and to participate in multicomponent reactions allows for the efficient construction of complex ring systems that are prevalent in pharmaceuticals and natural products.

Summary of DBAD Applications

| Reaction Type | Role of DBAD | Key Products |

| Mitsunobu Reaction | Activating agent for alcohols | Esters, ethers, azides, etc. (with inversion of stereochemistry) |

| α-Amination | Electrophilic aminating agent | α-Amino carbonyl compounds |

| Diels-Alder Reaction | Dienophile | Substituted dihydropyridazines and other nitrogen-containing heterocycles |

| Ene Reaction | Enophile | Allylic hydrazides |

| Heterocycle Synthesis | Building block/Reagent | Pyrazoles, triazoles, and other N-heterocycles |

Conclusion

This compound stands out as a reagent of significant importance in the field of organic synthesis. Its straightforward, multi-step synthesis provides access to a stable, crystalline compound that is a safer alternative to other azodicarboxylates. The versatility of DBAD is demonstrated through its central role in the Mitsunobu reaction and its utility in a host of other transformations, including aminations, cycloadditions, and the synthesis of complex heterocyclic systems. For researchers and professionals in drug development and other areas of chemical science, a thorough understanding of the synthesis and reactivity of DBAD is essential for the design and execution of efficient and stereocontrolled synthetic strategies.

References

- 1. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The emitting species formed by the oxidation of hydrazides with hypohalites or N-halosuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Ene reaction - Wikipedia [en.wikipedia.org]

- 9. Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to Di-tert-butyl Azodicarboxylate (DBAD): Properties, Mechanisms, and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of DBAD in Modern Synthesis

In the landscape of modern organic synthesis, the demand for reagents that offer high efficiency, selectivity, and operational simplicity is paramount. Di-tert-butyl azodicarboxylate (DBAD) has firmly established itself as such a reagent, prized for its versatility and reliability.[1] While structurally similar to its more volatile counterparts, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), DBAD's unique physicochemical properties offer distinct advantages, particularly in the purification and isolation stages of complex synthetic routes.

This guide provides an in-depth exploration of DBAD, moving beyond a simple recitation of facts to offer a field-proven perspective on its application. We will dissect its core reactivity, provide validated protocols, and elucidate the mechanistic rationale behind its utility, empowering researchers to strategically deploy this reagent in their own synthetic endeavors, from academic discovery to industrial drug development.

Core Physicochemical & Structural Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [2][3][4] |

| Molecular Weight | 230.26 g/mol | [2][3][4][5] |

| CAS Number | 870-50-8 | [2][5][6] |

| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | [2] |

| Common Synonyms | DBAD, DtBAD, Azodicarboxylic Acid Di-tert-butyl Ester | [4][6] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 89 - 92 °C | [4][6][7] |

The Mitsunobu Reaction: DBAD's Premier Application

The Mitsunobu reaction is a cornerstone of synthetic chemistry, enabling the conversion of primary and secondary alcohols to a diverse array of functionalities with a predictable inversion of stereochemistry.[8][9] DBAD is a premier reagent for this transformation, often preferred for the operational advantages it confers.[6]

Mechanistic Rationale

The efficacy of the Mitsunobu reaction hinges on a finely tuned redox process. The causality of the reaction sequence, when using DBAD and triphenylphosphine (PPh₃), is as follows:

-

Activation: The process initiates with a nucleophilic attack of the phosphine on the electrophilic nitrogen of DBAD. This rapid step forms a highly reactive betaine intermediate (zwitterion).[9][10]

-

Proton Transfer: The betaine is a strong base and deprotonates the acidic pronucleophile (e.g., a carboxylic acid, pKa < 13), forming a phosphonium carboxylate ion pair.[10]

-

Alcohol Activation: The alcohol's oxygen atom then attacks the positively charged phosphorus atom, displacing the hydrazine moiety and forming a key alkoxyphosphonium salt. This step transforms the hydroxyl group—a notoriously poor leaving group—into an excellent one.

-

Sɴ2 Displacement: The conjugate base of the pronucleophile, now a potent nucleophile, executes a backside attack on the carbon atom bearing the activated oxygen. This Sɴ2 displacement proceeds with a complete Walden inversion of the stereocenter, yielding the final product and triphenylphosphine oxide as a byproduct.[9]

The reduced DBAD forms di-tert-butyl hydrazodicarboxylate. A significant advantage of using DBAD is that this hydrazine byproduct can be easily removed by treatment with acid, a feature not shared by the byproducts of DEAD or DIAD.[3]

Caption: Figure 1: Mitsunobu Reaction Mechanism with DBAD.

Experimental Protocol: Mitsunobu Esterification of (S)-2-Octanol

This protocol provides a self-validating workflow for a representative Mitsunobu reaction, demonstrating the stereochemical inversion of a chiral alcohol.

Materials and Reagents

-

(S)-2-Octanol (99% ee)

-

Benzoic Acid (≥99.5%)

-

This compound (DBAD) (≥98%)

-

Triphenylphosphine (PPh₃) (≥99%)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc), Hexanes (HPLC grade)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Trifluoroacetic Acid (TFA)

-

Silica Gel (for column chromatography)

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Mitsunobu Esterification.

Step-by-Step Procedure

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂), add (S)-2-octanol (1.30 g, 10.0 mmol), benzoic acid (1.47 g, 12.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

-

Dissolution: Add 40 mL of anhydrous THF and stir until all solids dissolve.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

DBAD Addition: In a separate flask, dissolve DBAD (2.76 g, 12.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the resulting residue in 50 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with saturated aq. NaHCO₃ (2 x 25 mL) followed by brine (1 x 25 mL).

-

-

Byproduct Hydrolysis:

-

Trustworthiness Check: To facilitate the removal of the di-tert-butyl hydrazodicarboxylate byproduct, stir the organic layer with 10 mL of a 10% TFA solution in dichloromethane for 30 minutes. The tert-butyl esters are cleaved, and the resulting polar hydrazine derivative can be removed by another aqueous wash.

-

Wash the organic layer again with water (2 x 20 mL) and brine (1 x 20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate in hexanes gradient) to isolate the pure ester.

-

Characterization: The final product, (R)-2-octyl benzoate, should be characterized by ¹H NMR, ¹³C NMR, and its enantiomeric excess determined by chiral HPLC to confirm the stereochemical inversion.

Broader Synthetic Utility

While the Mitsunobu reaction is its most famous application, DBAD's utility extends to other critical transformations.

-

Electrophilic Amination: DBAD serves as an excellent electrophilic nitrogen source for the amination of β-keto esters and other enolates, providing access to α-amino carbonyl compounds.[3]

-

Asymmetric Reactions: It is employed in chiral organocatalyst-mediated reactions, such as asymmetric Friedel-Crafts aminations, to introduce nitrogen stereoselectively.[3]

-

Peptide Synthesis: DBAD is a reactant for preparing key hexapeptide fragments through stereoselective reactions, highlighting its relevance in complex molecule synthesis.[3][7]

-

Polymer Chemistry: It can act as a chain transfer agent, helping to control the molecular weight and properties of polymers during their synthesis.[4]

Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable for any laboratory protocol. DBAD is a hazardous chemical that requires careful handling.

-

Hazards:

-

Handling (Personal Protective Equipment - PPE):

-

Storage:

Conclusion

This compound is more than a mere alternative to DEAD or DIAD; it is a strategic reagent that offers tangible solutions to common challenges in organic synthesis, particularly concerning product purification. Its robust performance in the Mitsunobu reaction, coupled with its utility in aminations and other transformations, makes it an indispensable tool for chemists engaged in the synthesis of complex, high-value molecules. By understanding its mechanistic underpinnings and adhering to validated protocols, researchers can leverage DBAD to accelerate discovery and development in pharmaceuticals, agrochemicals, and materials science.[1][4]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H18N2O4 | CID 97268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 870-50-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 870-50-8 | TCI AMERICA [tcichemicals.com]

- 6. This compound (DtBAD) [commonorganicchemistry.com]

- 7. アゾジカルボン酸ジ-tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

A Technical Guide to the Early Research and Discovery of Azodicarboxylates

Introduction

Azodicarboxylates, particularly diethyl azodicarboxylate (DEAD), are a class of organic compounds characterized by a central azo group (—N=N—) flanked by two ester functionalities.[1] These orange-red liquids have become indispensable reagents in modern organic synthesis, primarily due to their unique electronic properties which make them potent electrophiles and oxidizing agents.[2][3] This guide provides an in-depth exploration of the foundational research that established azodicarboxylates as mainstays in the synthetic chemist's toolbox. We will trace their journey from the initial development of their synthesis to the elucidation of their fundamental reactivity in pericyclic reactions and their pivotal role in one of the most significant name reactions of the 20th century: the Mitsunobu reaction.

Part 1: The Genesis – Foundational Synthesis of Dialkyl Azodicarboxylates

The accessibility of any reagent is paramount to its widespread adoption. The early, reliable synthesis of dialkyl azodicarboxylates was a critical step in their history. The most common and enduring method is a two-step process starting from hydrazine.

The Two-Step Synthesis Pathway

The standard laboratory preparation involves the formation of a hydrazodicarboxylate intermediate, followed by an oxidation step. This procedure, refined over the years, made reagents like DEAD readily available for chemical exploration.[4]

-

Step 1: Synthesis of Diethyl Hydrazodicarboxylate. The process begins with the N-alkoxycarbonylation of hydrazine using an alkyl chloroformate, such as ethyl chloroformate.[5] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. This nucleophilic substitution reaction yields the stable, crystalline diethyl hydrazodicarboxylate.[6]

-

Step 2: Oxidation to Diethyl Azodicarboxylate. The crucial second step is the oxidation of the hydrazodicarboxylate to the corresponding azodicarboxylate.[7] Early methods employed various oxidizing agents, including concentrated nitric acid or chlorine gas bubbled through a solution of the precursor.[1][5] This oxidation converts the N-N single bond of the hydrazo intermediate into the N=N double bond of the azo compound, resulting in the characteristic orange-red liquid.[1]

Workflow: Laboratory Synthesis of Diethyl Azodicarboxylate (DEAD)

Caption: Foundational two-step synthesis of DEAD.

Protocol 1: Synthesis of Diethyl Azodicarboxylate

This protocol is based on the well-established procedure published in Organic Syntheses.[6]

A. Ethyl Hydrazodicarboxylate

-

In a flask equipped with mechanical stirring and dropping funnels, a solution of 85% hydrazine hydrate (1 mole) in 95% ethanol is prepared and cooled to 10°C in an ice bath.

-

Ethyl chloroformate (2 moles) is added dropwise, maintaining the reaction temperature between 15-20°C.

-

Concurrently with the second half of the ethyl chloroformate addition, a solution of sodium carbonate (1 mole) in water is added.

-

After addition is complete, the mixture is stirred for an additional 30 minutes.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. This yields ethyl hydrazodicarboxylate as a white solid, typically in 82-85% yield.[6]

B. Ethyl Azodicarboxylate (DEAD)

-

The ethyl hydrazodicarboxylate (0.57 mole) is suspended in a mixture of benzene and water in a flask equipped for mechanical stirring and gas inlet, cooled in an ice bath.

-

Chlorine gas is bubbled through the vigorously stirred mixture at a rate that keeps the temperature below 20°C. The reaction is complete when the yellow color of chlorine persists in the benzene layer.

-

The layers are separated. The organic layer is washed with water and sodium bicarbonate solution until neutral, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the residue is distilled in vacuum to yield pure ethyl azodicarboxylate as an orange-red liquid (81-83% yield).[6]

Part 2: Unveiling Core Reactivity

With a reliable synthesis established, researchers began to probe the chemical behavior of azodicarboxylates. Their electron-deficient N=N double bond proved to be the source of a rich and varied reactivity profile.

A. Azodicarboxylates as Dienophiles: The Hetero-Diels-Alder Reaction

The Diels-Alder reaction, first described by Otto Diels and Kurt Alder in 1928, is a powerful [4+2] cycloaddition for forming six-membered rings.[8] It was soon discovered that the electron-withdrawing ester groups make the azo double bond in DEAD an exceptionally reactive "dienophile" for reactions with conjugated dienes. This variant, where the dienophile contains heteroatoms, is known as a hetero-Diels-Alder reaction.[9] This reactivity provides a direct route to nitrogen-containing heterocyclic structures.

Caption: Azodicarboxylates as dienophiles in [4+2] cycloadditions.

B. The Ene Reaction: Allylic Amination

The ene reaction, discovered by Kurt Alder in 1943, is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and an electron-deficient multiple bond (the "enophile").[10] Azodicarboxylates are highly effective enophiles. The reaction proceeds through a concerted mechanism involving a 1,5-hydrogen shift, forming a new C-N bond and migrating the double bond.[11] This provided a powerful new method for the direct amination of allylic C-H bonds. Lewis acids were later found to catalyze the reaction, allowing it to proceed at lower temperatures.[12]

C. Oxidative Properties: Dehydrogenation

Early studies also revealed the capacity of azodicarboxylates to act as effective dehydrogenating agents.[1] They can oxidize alcohols to aldehydes and thiols to disulfides.[2] This redox activity is a direct consequence of the easily reducible N=N double bond, which acts as the hydrogen acceptor. This oxidative nature is a foundational principle that underpins its role in the Mitsunobu reaction.

| Reactant Type | Product Type | Role of Azodicarboxylate |

| Primary/Secondary Alcohol | Aldehyde/Ketone | Oxidant / H₂ Acceptor |

| Thiol (R-SH) | Disulfide (R-S-S-R) | Oxidant / H₂ Acceptor |

| Hydrazine Derivative | Azo Derivative | Oxidant / H₂ Acceptor |

| Table 1: Dehydrogenation reactions mediated by azodicarboxylates. |

Part 3: The Landmark Discovery – The Mitsunobu Reaction

The discovery that cemented the legacy of azodicarboxylates was their application in a novel condensation reaction developed by Oyo Mitsunobu in 1967.[13][14] The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a wide range of acidic nucleophiles, mediated by the redox couple of triphenylphosphine (PPh₃) and an azodicarboxylate, typically DEAD.[15]

Core Transformation and Significance

The reaction's power lies in its mild conditions and, most critically, its stereospecificity. It proceeds with a clean inversion of configuration at the alcohol's stereocenter, a hallmark of an Sₙ2 mechanism.[16] This provided an exceptionally reliable method for inverting stereochemistry and forming a diverse array of chemical bonds.

Key Features:

-

Bond Formation: Enables C-O, C-N, C-S, and even C-C bond formation.[14]

-

Stereochemistry: Proceeds with complete Walden inversion at the reacting carbon center.[17]

-

Conditions: Occurs under mild, neutral conditions, showing high functional group tolerance.[16]

The Reaction Mechanism: A Self-Validating System

The mechanism of the Mitsunobu reaction is a sequence of well-defined steps, each validating the next. The causality behind the choice of reagents becomes clear upon its examination.

-

Initial Adduct Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (a soft nucleophile) on the electrophilic nitrogen of DEAD. This rapidly forms a betaine intermediate (zwitterion).[15]

-

Proton Transfer: The betaine is a strong base and deprotonates the acidic nucleophile (e.g., a carboxylic acid), forming an ion pair. This step is crucial; the nucleophile must be sufficiently acidic (typically pKa < 13) to protonate the betaine.[15][16]

-

Alcohol Activation: The alcohol's oxygen attacks the now positively charged phosphorus atom of the PPh₃-DEAD adduct. This displaces the hydrazine byproduct and forms a key intermediate: an alkoxyphosphonium salt. This step effectively converts the poor leaving group of the alcohol (—OH) into an excellent leaving group (—OPPh₃).

-

Sₙ2 Displacement: The activated nucleophile (e.g., a carboxylate anion) performs a backside attack on the carbon atom bearing the alkoxyphosphonium group. This Sₙ2 displacement proceeds with inversion of configuration, forming the final product and triphenylphosphine oxide as a byproduct.[16]

Caption: The mechanistic pathway of the Mitsunobu reaction.

Protocol 2: A General Mitsunobu Esterification

This protocol outlines the typical experimental procedure for the esterification of a secondary alcohol with benzoic acid, leading to inversion of configuration.

-

To a solution of the secondary alcohol (1 equiv.), benzoic acid (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere (N₂ or Ar), is added a solution of DEAD (1.2 equiv.) in THF dropwise with stirring.

-

The order of addition is critical. The slow addition of DEAD to the mixture of the other components prevents the buildup of reactive intermediates and minimizes side reactions.[16]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting alcohol.

-

The solvent is removed under reduced pressure. The crude residue, containing the desired ester, triphenylphosphine oxide, and the diethyl hydrazodicarboxylate byproduct, is then purified by column chromatography.

Conclusion

The early history of azodicarboxylates is a compelling narrative of scientific discovery, beginning with the development of a robust synthesis for a uniquely reactive functional group. Initial explorations unveiled their utility as versatile participants in pericyclic reactions, such as the hetero-Diels-Alder and ene reactions. However, their role as a key component in the redox system of the Mitsunobu reaction transformed them from interesting reagents into indispensable tools for complex organic synthesis. The foundational work outlined here not only provided chemists with powerful methods for bond formation and stereochemical control but also laid the groundwork for decades of subsequent innovation, including the development of catalytic variants and safer, more practical reagents that are central to modern drug development and materials science.

References

- 1. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Diethyl azodicarboxylate | 1972-28-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. Anatomy of ene and Diels–Alder reactions between cyclohexadienes and azodicarboxylates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Ene reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]

Spectroscopic Profile of Di-tert-butyl Azodicarboxylate: A Comprehensive Technical Guide

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is a versatile reagent in organic synthesis, widely employed in Mitsunobu reactions, aminations, and as a dienophile in Diels-Alder reactions.[1] Its reactivity is intrinsically linked to its unique electronic and structural properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals for reaction monitoring, quality control, and structural elucidation of resulting products. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of DBAD, grounded in field-proven insights and established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a symmetrical structure with two tert-butyl ester groups attached to an azo functional group (-N=N-). This symmetry profoundly influences its spectroscopic signatures, leading to simplified yet informative spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules. For DBAD, both ¹H and ¹³C NMR provide distinct and easily interpretable data.

¹H NMR Spectroscopy: A Tale of Symmetry

The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Data Summary:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.51 ppm | Singlet | 18H | tert-butyl protons (-C(CH₃)₃) |

Causality and Field Insights:

The eighteen protons of the two tert-butyl groups are chemically and magnetically equivalent due to the free rotation around the C-O and C-C single bonds, and the overall symmetry of the molecule. This equivalence results in a single, sharp singlet in the ¹H NMR spectrum.[2] The chemical shift at approximately 1.51 ppm is characteristic of protons on a tert-butyl group attached to an electronegative oxygen atom. The electron-withdrawing nature of the adjacent carbonyl group and the azo moiety slightly deshields these protons, shifting them downfield from the typical range of alkane protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of DBAD is similarly straightforward, revealing the three distinct carbon environments within the molecule.

Data Summary:

| Chemical Shift (δ) | Assignment |

| ~161.5 ppm | Carbonyl carbon (C=O) |

| ~84.5 ppm | Quaternary tert-butyl carbon (-C (CH₃)₃) |

| ~28.0 ppm | Methyl carbons of tert-butyl group (-C(CH₃ )₃) |

Causality and Field Insights:

-

Carbonyl Carbon (~161.5 ppm): This downfield chemical shift is characteristic of a carbonyl carbon in an ester functional group. The high deshielding is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.[3]

-

Quaternary tert-butyl Carbon (~84.5 ppm): The quaternary carbon of the tert-butyl group appears at this chemical shift due to the deshielding effect of the directly attached oxygen atom.

-

Methyl Carbons (~28.0 ppm): The methyl carbons of the tert-butyl group resonate in the expected aliphatic region. The slight downfield shift from a simple alkane is due to the inductive effect of the nearby oxygen atom.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2980-2960 | Strong | C-H stretch | tert-butyl group |

| ~1760-1740 | Strong | C=O stretch | Ester carbonyl |

| ~1460 & ~1370 | Medium | C-H bend | tert-butyl group |

| ~1280-1250 | Strong | C-O stretch | Ester |

| ~1570-1550 | Weak to Medium | N=N stretch | Azo group |

Causality and Field Insights:

-

C-H Stretching (~2980-2960 cm⁻¹): The strong absorption in this region is characteristic of the C-H stretching vibrations of the methyl groups in the tert-butyl moieties.

-

C=O Stretching (~1760-1740 cm⁻¹): A very strong and sharp absorption band in this region is a hallmark of the carbonyl (C=O) stretching vibration in the ester functional groups. The electron-withdrawing nature of the adjacent nitrogen atoms can slightly increase this frequency compared to a typical alkyl ester.[4]

-

C-H Bending (~1460 & ~1370 cm⁻¹): The characteristic scissoring and bending vibrations of the C-H bonds in the tert-butyl groups appear in this region. The peak around 1370 cm⁻¹ is often a doublet in tert-butyl containing compounds.

-

C-O Stretching (~1280-1250 cm⁻¹): A strong absorption corresponding to the stretching vibration of the C-O single bond of the ester is expected in this region.

-

N=N Stretching (~1570-1550 cm⁻¹): The azo group (N=N) stretching vibration typically gives rise to a weak to medium intensity band. Due to the symmetry of the trans-DBAD, this absorption may be weak or even IR-inactive. However, it is often observable.

Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For DBAD, electron ionization (EI) would lead to characteristic fragmentation patterns.

Predicted Fragmentation Pattern (EI-MS):

The molecular ion peak ([M]⁺˙) for DBAD (C₁₀H₁₈N₂O₄) would have a mass-to-charge ratio (m/z) of 230. However, due to the lability of the molecule, the molecular ion peak may be of low abundance or absent. Key fragmentation pathways would likely involve the loss of the stable tert-butyl radical and subsequent cleavages.

Data Summary:

| m/z | Possible Fragment |

| 230 | [M]⁺˙ |

| 174 | [M - C₄H₈]⁺˙ |

| 157 | [M - C₄H₉]⁺ |

| 116 | [M - C₄H₉O₂]⁺ |

| 57 | [C₄H₉]⁺ |

Causality and Field Insights:

-

Loss of a tert-butyl group (m/z 157): The cleavage of the C-O bond to lose a stable tert-butyl radical (•C(CH₃)₃) is a highly probable fragmentation pathway. This would result in a fragment ion at m/z 157.

-

Loss of isobutylene (m/z 174): A McLafferty-type rearrangement can lead to the elimination of isobutylene (C₄H₈) from the molecular ion, resulting in a fragment at m/z 174.

-

tert-butyl cation (m/z 57): The formation of the highly stable tert-butyl cation ([C₄H₉]⁺) is expected to be a major fragmentation pathway, likely giving rise to the base peak in the spectrum.[5]

-

Further Fragmentations: The initial fragments can undergo further cleavages, such as the loss of CO₂ or other neutral molecules, leading to a complex fragmentation pattern.

Caption: Predicted major fragmentation pathways of DBAD in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.[6]

-

Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 300-600 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 75-150 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 45-90°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone, followed by a dry cloth.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7]

Instrumental Parameters:

-

Technique: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (EI-MS)

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

Instrumental Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[8]

-

Source Temperature: 150-250 °C

-

Mass Range: m/z 40-300

Safety and Handling

This compound is a flammable solid and can cause skin and eye irritation.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from heat and ignition sources.

Conclusion

The spectroscopic data of this compound is straightforward and highly informative. The symmetry of the molecule leads to simple NMR spectra, while the characteristic functional groups give rise to distinct signals in the IR spectrum. The predictable fragmentation pattern in mass spectrometry allows for confirmation of its molecular weight and structural features. This comprehensive guide provides researchers and scientists with the necessary data and theoretical understanding to confidently identify and characterize this important reagent in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. Diethyl azodicarboxylate | C6H10N2O4 | CID 5462977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aqrc.ucdavis.edu [aqrc.ucdavis.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. C-13 NMR Spectrum [acadiau.ca]

- 9. This compound | C10H18N2O4 | CID 97268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Di-tert-butyl azodicarboxylate safety, handling, and storage precautions

An In-Depth Technical Guide to the Safe Handling, and Storage of Di-tert-butyl Azodicarboxylate (DBAD)

Authored by a Senior Application Scientist

Introduction: Understanding this compound in Modern Drug Development

This compound (DBAD) is a valuable reagent in organic synthesis, frequently employed by researchers and scientists in the pharmaceutical industry. Its utility is most pronounced in the Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols to a wide range of functional groups, which is a cornerstone of complex molecule synthesis in drug development.[1][2] DBAD also serves as a key component in other important transformations such as the preparation of acyl hydrazinedicarboxylates and in various amination reactions.[3][4] However, the very reactivity that makes DBAD a powerful synthetic tool also necessitates a thorough understanding and strict adherence to safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the safety, handling, and storage precautions for DBAD, grounded in scientific principles and practical laboratory experience.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of working safely with any chemical is a comprehensive understanding of its intrinsic hazards. For DBAD, these are well-documented and primarily relate to its irritant properties, flammability, and potential for thermal decomposition.

GHS Classification and Associated Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Skin Irritation (Category 2, H315): Causes skin irritation.[5][6][7][8]

-

Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[5][6][7][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation.[5][6][7][8]

-

Flammable Solid (Category 2, H228): Flammable solid.[7]

The signal word associated with these classifications is "Warning".[5][6] It is imperative that all personnel handling DBAD are aware of these hazards.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C10H18N2O4 | [6][7] |

| Molecular Weight | 230.26 g/mol | [6][7] |

| Appearance | Solid | [7] |

| Solubility | Insoluble in water. Soluble in most organic solvents. | [3][9] |

Thermal Stability and Decomposition

A critical safety consideration for azodicarboxylates is their thermal stability.[2] While DBAD is more stable than its diethyl (DEAD) and diisopropyl (DIAD) counterparts, it will decompose exothermically. Studies have shown that the initial decomposition temperature of DBAD ranges from 95.84 °C to 120.46 °C, depending on the heating rate.[10] The self-accelerating decomposition temperature (SADT) for a 25 kg standard package has been calculated to be 63.95 °C.[10][11] This underscores the importance of temperature control during storage and handling. Hazardous decomposition products include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][7][9]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is necessary, encompassing engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Ventilation: All work with DBAD should be conducted in a well-ventilated area.[5] For procedures that may generate dust or vapors, a certified chemical fume hood is mandatory.

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The following PPE is required when handling DBAD:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against eye irritation.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

-

Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact and in case of fire.[9]

-

-

Respiratory Protection: Under normal laboratory use with adequate engineering controls, respiratory protection may not be necessary. However, for large-scale operations or in situations where ventilation is insufficient, a NIOSH-approved respirator may be required.[9]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safe use of this compound.

Handling Procedures

-

Avoid Contact: Minimize all personal contact with the substance. Avoid breathing dust, fumes, or vapors.[5][12]

-

Ignition Sources: DBAD is a flammable solid. Keep it away from heat, sparks, open flames, and other ignition sources.[5][7] "No smoking" policies should be strictly enforced in areas where it is handled.[7]

-

Dust Control: Minimize dust generation and accumulation.[5]

-

Hygiene: Wash hands thoroughly after handling DBAD and before eating, drinking, or smoking.[5]

Storage Conditions

-

Temperature: Store in a cool, dry, well-ventilated area.[5] The recommended long-term storage temperature is 2-8°C.[5]

-

Container: Keep the container tightly closed when not in use.[5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[5][7][9]

Section 4: Emergency Procedures

In the event of an emergency involving this compound, the following procedures should be followed.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][7]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition.[5][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[5]

-

Containment and Cleaning Up: Use spark-proof tools and explosion-proof equipment. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Do not let the chemical enter drains.[7][13]

Experimental Protocol: Safe Laboratory Use of this compound

This protocol outlines the essential steps for the safe handling of DBAD in a typical laboratory setting for a Mitsunobu reaction.

-

Preparation and Pre-Reaction Setup:

-

Don all required PPE (safety goggles, lab coat, chemical-resistant gloves).

-

Ensure the chemical fume hood is functioning correctly.

-

Have all necessary reagents and equipment within the fume hood.

-

Place a secondary container in the fume hood for weighing the DBAD.

-

-

Weighing and Dispensing:

-

Transport the DBAD container from cold storage to the fume hood.

-

Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Carefully weigh the required amount of DBAD in the secondary container, minimizing dust creation.

-

Immediately and securely close the main DBAD container and return it to cold storage.

-

-

Reaction Setup and Execution:

-

Add the weighed DBAD to the reaction vessel under an inert atmosphere if the reaction requires it.

-

Maintain strict temperature control of the reaction mixture as specified by the experimental procedure.

-

Continuously monitor the reaction for any signs of an uncontrolled exotherm.

-

-

Work-up and Waste Disposal:

-

Quench the reaction mixture according to the established procedure.

-

Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[5]

-

Visualization of Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

Caption: Workflow for the safe handling of DBAD.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist, particularly within the realm of drug discovery and development. Its effective use is predicated on a culture of safety that prioritizes risk assessment, proper engineering controls, diligent use of personal protective equipment, and strict adherence to established handling and storage protocols. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely leverage the synthetic power of DBAD to advance their scientific objectives.

References

- 1. 偶氮二甲酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Direct amination of α-substituted nitroacetates using this compound catalyzed by Hatakeyama's catalyst β-ICD - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. aksci.com [aksci.com]

- 6. This compound | C10H18N2O4 | CID 97268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.es [fishersci.es]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. Thermal decomposition mechanism and hazard assessment of this compound (DBAD) - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. capotchem.com [capotchem.com]

An In-depth Technical Guide on the Solubility of Di-tert-butyl Azodicarboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of di-tert-butyl azodicarboxylate (DBAD), a crucial reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of DBAD's solubility, offering a foundation for its effective use in laboratory and process scale applications.

Introduction to this compound (DBAD)

This compound, often abbreviated as DBAD, is a yellow crystalline powder with a melting point of approximately 90-92 °C.[1][2][3] It has gained significant traction as a milder and often more efficient alternative to diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) in a variety of chemical transformations.[2][4] Its primary application lies within the Mitsunobu reaction, a versatile and reliable method for the stereoselective synthesis of esters, ethers, amines, and other functional groups from alcohols.[4][5]

The bulky tert-butyl groups in DBAD confer unique properties, including increased thermal stability compared to its diethyl counterpart, which is known to be shock-sensitive and thermally unstable.[6] This enhanced stability, coupled with the often-simplified purification of reaction products, makes DBAD a preferred reagent in many synthetic campaigns.[5] A thorough understanding of its solubility in various organic solvents is paramount for reaction setup, optimization, and purification, directly impacting reaction kinetics, yield, and overall process efficiency.

Solubility Profile of DBAD in Common Organic Solvents

The solubility of a reagent is a critical parameter that dictates its utility in a given reaction system. The general principle of "like dissolves like" provides a preliminary framework for predicting solubility. DBAD, with its ester functionalities and nonpolar tert-butyl groups, exhibits a range of solubilities across different classes of organic solvents.

While precise quantitative data ( g/100 mL or mol/L) is not extensively published in readily available literature, qualitative solubility information is well-documented. The following table summarizes the known solubility characteristics of DBAD.

| Solvent Class | Solvent | Solubility | Rationale and Field Insights |

| Nonpolar | Toluene | Soluble (often sold as a 20% solution)[7] | The aromatic, nonpolar nature of toluene effectively solvates the nonpolar tert-butyl groups of DBAD. This is a common solvent for Mitsunobu reactions. |

| Hexane | Sparingly Soluble to Insoluble | While nonpolar, the purely aliphatic nature of hexane provides weaker van der Waals interactions compared to the more polarizable toluene, leading to lower solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble[1] | DCM's polarity is sufficient to interact with the ester groups of DBAD, while its organic character readily accommodates the alkyl portions of the molecule. |

| Tetrahydrofuran (THF) | Soluble[8] | As a widely used ethereal solvent, THF's polarity and ability to act as a hydrogen bond acceptor allow for effective solvation of DBAD. It is a common solvent choice for Mitsunobu reactions. | |

| Ethyl Acetate (EtOAc) | Soluble[9] | The ester functionality in ethyl acetate is compatible with the ester groups in DBAD, promoting good solubility. | |

| Acetonitrile (MeCN) | Soluble | Acetonitrile is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including DBAD. | |

| Polar Protic | Methanol (MeOH) | Slightly Soluble[10] | The high polarity and hydrogen-bonding network of methanol do not favorably interact with the bulky, nonpolar tert-butyl groups of DBAD, leading to limited solubility. |

| Ethanol (EtOH) | Sparingly Soluble[8] | Similar to methanol, ethanol's polarity and hydrogen-bonding capabilities are not ideal for solvating the largely nonpolar DBAD molecule. | |

| Aqueous | Water | Insoluble[1][7][11] | The highly polar, hydrogen-bonding environment of water is incompatible with the nonpolar structure of DBAD. |

Expert Insight: The choice of solvent for a reaction involving DBAD is not solely based on its solubility. The solvent must also be compatible with the other reactants and not interfere with the reaction mechanism. For instance, while DBAD is soluble in many polar aprotic solvents, the specific choice can influence reaction rates and the solubility of byproducts, which is a key consideration for purification.

Experimental Determination of DBAD Solubility: A Validated Protocol

For applications requiring precise knowledge of DBAD's solubility in a specific solvent system, experimental determination is necessary. The following protocol outlines the widely accepted isothermal saturation method, a reliable technique for quantifying solubility.

Principle of the Isothermal Saturation Method

This method involves creating a saturated solution of the solute (DBAD) in the solvent of interest at a constant temperature. By analyzing the concentration of the solute in a known amount of the saturated solution, the solubility can be accurately determined.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of DBAD solubility.

Caption: Workflow for determining DBAD solubility via isothermal saturation.

Detailed Step-by-Step Methodology

-

Temperature Control: Place a sealed vessel containing the chosen organic solvent in a temperature-controlled water bath or incubator set to the desired experimental temperature (e.g., 25 °C). Allow the solvent to equilibrate.

-

Addition of Solute: To a known volume of the temperature-equilibrated solvent, add an excess of DBAD. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vessel and stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Maintain a constant temperature throughout this process.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved DBAD to settle completely, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. It is critical to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed vial. Remove the solvent completely using a rotary evaporator or by placing the vial under a stream of inert gas.

-

Mass Determination: Once the solvent is fully evaporated, reweigh the vial containing the solid DBAD residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of DBAD residue (g) / Volume of aliquot (mL)) * 100

Self-Validation and Trustworthiness: To ensure the reliability of the results, it is recommended to perform the experiment in triplicate. Additionally, analyzing the purity of the solid residue after solvent evaporation (e.g., by melting point or NMR spectroscopy) can confirm that no degradation of DBAD occurred during the experiment.

Safety and Handling Considerations for DBAD

As with any chemical reagent, proper safety precautions are essential when handling DBAD.[12][13]

-

Hazards: DBAD is known to cause skin and serious eye irritation.[12][13][14] It may also cause respiratory irritation.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

-

Handling: Handle DBAD in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[13]

-

Storage: Store DBAD in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7][13][14] It is also noted to be light-sensitive.[7][11] Recommended long-term storage is at 2-8°C.[3][13]

-

Incompatibilities: Avoid contact with strong bases and alcohols.[11]

Conclusion

This compound is a valuable reagent in organic synthesis, and a comprehensive understanding of its solubility is crucial for its effective application. This guide has provided an in-depth overview of DBAD's solubility profile, a detailed protocol for its experimental determination, and essential safety and handling information. By leveraging this knowledge, researchers and drug development professionals can optimize reaction conditions, improve process efficiency, and ensure the safe and effective use of this important synthetic tool.

References

- 1. Buy this compound (EVT-463404) | 870-50-8 [evitachem.com]

- 2. This compound (DtBAD) [commonorganicchemistry.com]

- 3. 偶氮二甲酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 9. rvrlabs.com [rvrlabs.com]

- 10. This compound CAS#: 870-50-8 [m.chemicalbook.com]

- 11. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.es [fishersci.es]

A Technical Guide to the Physical Characteristics of Di-tert-butyl Azodicarboxylate (DBAD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-tert-butyl azodicarboxylate (DBAD), a versatile reagent in organic synthesis, is primarily recognized by its distinct physical state and color. At ambient temperatures, DBAD typically presents as a yellow crystalline powder or solid. While some sources describe it as a colorless to pale yellow liquid, this is less common and may depend on purity or specific formulation[1]. Information regarding its odor is limited, with some accounts noting a "faint odor"[1]. However, due to its classification as a skin, eye, and respiratory irritant, direct olfactory assessment is strongly discouraged without stringent safety protocols[2][3][4][5]. This guide provides a detailed examination of DBAD's appearance and odor, contextualized with essential safety information and protocols for its handling and identification.

Physical and Chemical Properties

The primary identifying characteristics of a chemical substance are its physical state, appearance, and odor. For this compound, these properties are quite distinct.

1.1 Appearance

In its solid state, this compound is consistently described as a yellow crystalline powder or simply as yellow crystals[1][6][7][8]. The intensity of the yellow color can be characterized as "lemon yellow" upon recrystallization[7]. This appearance is a key preliminary indicator in a laboratory setting. While it is sometimes sold as a solution (e.g., 20% in Toluene), which would be a liquid, the pure compound under standard conditions is a solid[9].

1.2 Odor

The olfactory properties of DBAD are not well-documented, with only sparse references to a "faint odor"[1]. This lack of detailed description is likely due to the compound's hazardous nature. DBAD is known to cause skin and serious eye irritation, and may cause respiratory irritation[2][4][5]. Therefore, any attempt to determine its odor must be approached with extreme caution and is generally not a recommended identification method. The primary focus should always be on safe handling rather than olfactory analysis.

1.3 Summary of Key Properties

For ease of reference, the fundamental physical and chemical properties of DBAD are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 870-50-8 | [6][9][10] |

| Molecular Formula | C10H18N2O4 | [2][6] |

| Molecular Weight | 230.26 g/mol | [2][6][10] |

| Appearance | Yellow crystalline powder | [6][7] |

| Melting Point | 89 - 92 °C | [6][7][10][11] |

| Solubility | Insoluble in water; Soluble in most organic solvents | [1][12] |

| Storage Temperature | 2 - 8 °C | [6][11] |

Experimental Protocol for Physical Characterization

This protocol outlines a self-validating system for the preliminary identification of a substance believed to be DBAD, with an overriding emphasis on safety. The causality behind each step is to confirm identity through physical properties while minimizing exposure.

2.1 Objective: To safely observe the physical appearance and cautiously assess the odor of a chemical sample for preliminary identification against the known properties of DBAD.

2.2 Materials:

-

Chemical sample

-

Spatula

-

Watch glass

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

2.3 Step-by-Step Methodology:

-

Safety First (Causality: Hazard Mitigation): Don all required PPE before handling the substance. All operations must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[3][5]. This is a critical control to mitigate the risk of respiratory irritation[4].

-

Sample Preparation (Causality: Clear Observation): Using a clean spatula, place a small amount (approx. 10-20 mg) of the sample onto a clean, dry watch glass. This minimizes waste and provides a clear background for color assessment.

-

Visual Inspection (Causality: Appearance Confirmation): Observe the sample against a white background. Note its physical state (e.g., crystalline, powder, amorphous) and color. A sample consistent with DBAD will appear as a yellow crystalline solid[6][7].

-

Olfactory Assessment - Cautious Wafting (Causality: Exposure Minimization):

-

Hold the watch glass several inches away from your face.

-

Do not inhale directly from the container.

-

Use your hand to gently waft the air from above the sample towards your nose.

-

Take only a brief, shallow sniff to detect any scent. If a "faint odor" is detected, this is consistent with some descriptions of DBAD[1].

-

Trustworthiness Check: This step is secondary to visual identification. If the substance is a strong irritant, this step should be skipped entirely. The primary identification should rely on instrumental analysis (e.g., NMR, IR, melting point) rather than sensory methods.

-

-

Cleanup and Disposal: Dispose of the sample and any contaminated materials according to your institution's hazardous waste disposal procedures[3]. Thoroughly wash your hands after the procedure.

Logical Framework for Presumptive Identification

The following diagram illustrates the decision-making workflow for the presumptive identification of a substance based on its physical characteristics, leading to DBAD.

Caption: Workflow for presumptive identification of DBAD.

Safety, Handling, and Storage

Given the hazards associated with this compound, adherence to strict safety protocols is non-negotiable.

-

Primary Hazards: DBAD is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[2][4][5].

-

Handling: Always handle DBAD in a well-ventilated area, preferably a chemical fume hood[3]. Avoid breathing dust[3]. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[3].

-

Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C[6][11]. The compound is light-sensitive and should be protected from light[1][3][9]. It should be stored under an inert gas atmosphere[9].

Conclusion

The primary physical identifiers for this compound are its solid, yellow crystalline appearance and a melting point in the range of 89-92°C. While a faint odor may be present, its hazardous properties as a skin, eye, and respiratory irritant make olfactory assessment an inadvisable and unreliable method of identification. Safe handling practices and reliance on analytical data are paramount for any professional working with this valuable synthetic reagent.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H18N2O4 | CID 97268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. aksci.com [aksci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 870-50-8 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 870-50-8 | TCI AMERICA [tcichemicals.com]

- 10. This compound (DtBAD) [commonorganicchemistry.com]

- 11. This compound 0.98 DBAD [sigmaaldrich.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols: Di-tert-butyl Azodicarboxylate (DBAD) in the Mitsunobu Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a diverse array of functionalities with a characteristic inversion of stereochemistry.[1][2] While diethyl azodicarboxylate (DEAD) has been the conventional reagent, its purification challenges have spurred the adoption of alternatives. This document provides a detailed guide to the application of di-tert-butyl azodicarboxylate (DBAD), a highly effective and user-friendly alternative. We will explore the mechanistic underpinnings, significant advantages over traditional reagents, and provide a robust, field-proven protocol for its successful implementation.

Introduction: The Mitsunobu Reaction and the Role of Azodicarboxylates

The Mitsunobu reaction is a powerful dehydration-condensation reaction utilizing a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate to activate an alcohol. This activation facilitates nucleophilic attack by a suitable pronucleophile (pKa typically < 13), resulting in the formation of esters, ethers, azides, and other functional groups.[1][2] A defining feature of this reaction is the clean S_N2-type inversion of the alcohol's stereocenter, making it invaluable in stereoselective synthesis.[2]

The reaction is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate, forming a betaine intermediate.[1][3] This intermediate then deprotonates the acidic pronucleophile. The resulting anion subsequently deprotonates the alcohol, leading to the formation of a key oxyphosphonium salt. It is this intermediate that undergoes displacement by the nucleophile, yielding the desired product with inverted stereochemistry, alongside triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate byproduct.[4]

This compound (DBAD): A Superior Reagent

While effective, the classical Mitsunobu reagents like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) present significant downstream challenges.[1] The corresponding hydrazine byproducts are often difficult to separate from the desired product, necessitating laborious chromatographic purification. DBAD emerges as a strategic alternative, offering several key advantages that streamline the synthetic workflow.

Simplified Workup and Purification

The primary advantage of DBAD lies in the properties of its byproduct, di-tert-butyl hydrazinedicarboxylate. This byproduct can be readily removed through several methods:

-